molecular formula C12H9NO B14808194 5h-Chromeno[3,4-c]pyridine

5h-Chromeno[3,4-c]pyridine

Cat. No.: B14808194
M. Wt: 183.21 g/mol
InChI Key: XYUGMLBMMWWINJ-UHFFFAOYSA-N
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Description

5H-Chromeno[3,4-c]pyridine is a heterocyclic compound that belongs to the class of chromenopyridines. These compounds are known for their diverse biological and pharmaceutical properties, including antibiotic, antiallergic, and antipsychotic activities . The structure of this compound consists of a fused chromene and pyridine ring, making it a tricyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

5H-Chromeno[3,4-c]pyridine derivatives can be synthesized through a ruthenium-catalyzed [2 + 2 + 2] cycloaddition reaction. This method involves the cycloaddition of diversely substituted α,ω-diynes with various cyanamides . The reaction is highly regioselective and can tolerate a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides . The reaction conditions typically involve the use of ruthenium catalysts under controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of ruthenium catalysts and the regioselective nature of the reaction make it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-Chromeno[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromenopyridine core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further used in medicinal chemistry and other applications .

Mechanism of Action

The mechanism of action of 5H-Chromeno[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a dual ROCK1 and ROCK2 inhibitor, the compound binds to the active sites of these kinases, inhibiting their activity. This inhibition affects various cellular processes, including cell migration, proliferation, and apoptosis . The nature of the functional chain bound to the chromenopyridine unit plays a key role in the inhibition process .

Comparison with Similar Compounds

Similar Compounds

  • 6H-Isochromeno[3,4-c]pyridine
  • 6H-Isochromeno[4,3-d]pyrimidine
  • 5H-Chromeno[4,3-b]pyridine

Uniqueness

5H-Chromeno[3,4-c]pyridine is unique due to its specific structural arrangement and the regioselectivity of its synthetic routes. Compared to similar compounds, it has shown distinct biological activities and potential therapeutic applications . The presence of the fused chromene and pyridine rings contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

5H-chromeno[3,4-c]pyridine

InChI

InChI=1S/C12H9NO/c1-2-4-12-11(3-1)10-5-6-13-7-9(10)8-14-12/h1-7H,8H2

InChI Key

XYUGMLBMMWWINJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2)C3=CC=CC=C3O1

Origin of Product

United States

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